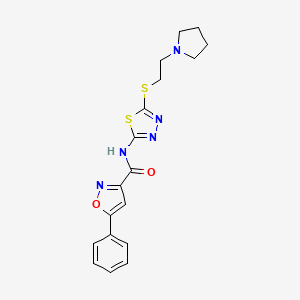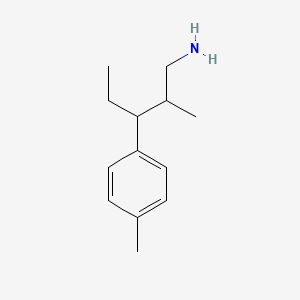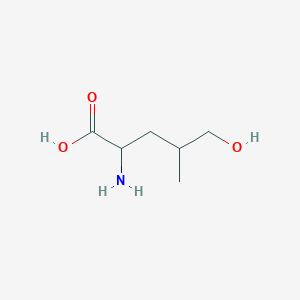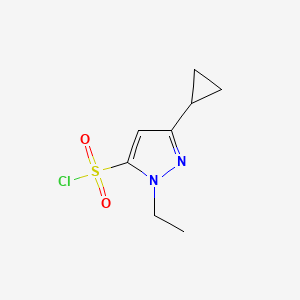
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride” is an organosulfur compound . It has a molecular weight of 234.71 . The IUPAC name for this compound is 3-cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine can afford a wide variety of pyrazoles in very good yields .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride” is 1S/C8H11ClN2O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.
Chemical Reactions Analysis
Pyrazole derivatives can be produced through various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride” include a molecular weight of 234.71 .
Scientific Research Applications
Catalytic Applications in Organic Synthesis
The reactivity and application of pyrazole derivatives, akin to 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, have been explored in various catalytic processes in organic synthesis. For instance, novel ionic liquids like 1-sulfopyridinium chloride have been synthesized and characterized for their efficiency as homogeneous and reusable catalysts in tandem Knoevenagel–Michael reactions, which are crucial for constructing complex organic molecules (Moosavi‐Zare et al., 2013).
Development of Heterocyclic Sulfonamides and Sulfonyl Fluorides
Heterocyclic sulfonamides and sulfonyl fluorides play a significant role in medicinal chemistry due to their biological activities. Research has shown that sulfur-functionalized reagents can be effectively used for the synthesis of heterocyclic sulfonyl chlorides and fluorides. This methodology has been demonstrated through the development of a parallel medicinal chemistry protocol for synthesizing pyrazole-4-sulfonamides, showcasing the versatility of such compounds in drug discovery (Tucker et al., 2015).
Antimicrobial Applications
The antimicrobial potential of compounds bearing the sulfonamide moiety, similar to 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, has been extensively investigated. Novel heterocyclic compounds incorporating sulfamoyl groups have been synthesized and shown to possess promising antimicrobial properties, making them suitable candidates for developing new antimicrobial agents (Darwish et al., 2014).
Synthesis of Cyclopropane Derivatives
Pyrazoline derivatives, closely related to 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-sulfonyl chloride, have been utilized in the synthesis of cyclopropane derivatives. This involves the thermolysis of sulfonyl pyrazolines, leading to cyclopropanes in a stereoselective manner. Such cyclopropanes, containing chiral carbon atoms, have significant synthetic potential, indicating the utility of pyrazole derivatives in organic synthesis (García Ruano et al., 2004).
properties
IUPAC Name |
5-cyclopropyl-2-ethylpyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-11-8(14(9,12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVFMHPMQSVQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

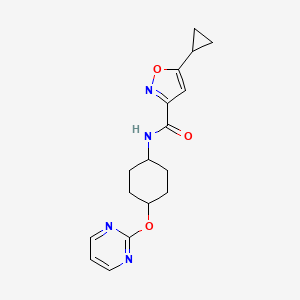

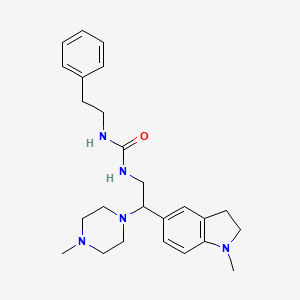
![(3-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533715.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2533720.png)
![8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-Chloro-1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2533722.png)
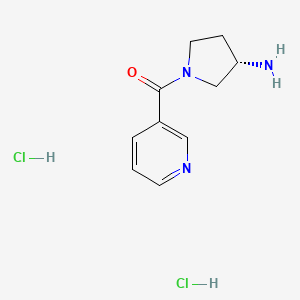
![N-(2-methoxy-5-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2533724.png)
![N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2533725.png)
![(Z)-2-(3-chlorophenyl)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]prop-2-enenitrile](/img/structure/B2533726.png)
